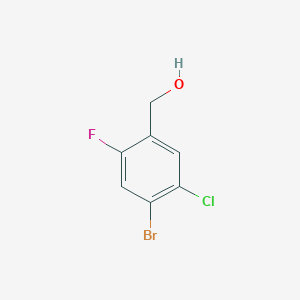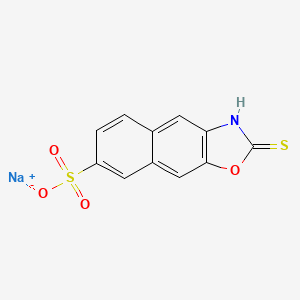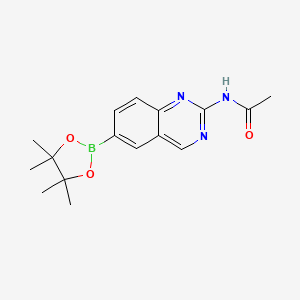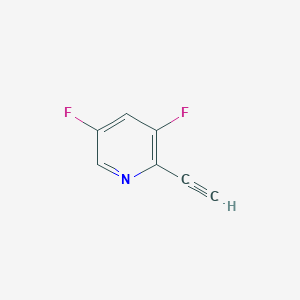
(4-Bromo-5-chloro-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-chloro-2-fluorophenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
-
Halogenation and Hydroxylation: : The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol typically begins with the halogenation of a phenyl ring. This involves the introduction of bromine, chlorine, and fluorine atoms onto the aromatic ring. The hydroxylation step introduces the methanol group. Common reagents for these steps include bromine, chlorine gas, and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).
-
Grignard Reaction: : Another method involves the Grignard reaction, where a phenylmagnesium bromide reacts with formaldehyde, followed by halogenation to introduce the chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and hydroxylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
-
Oxidation: : (4-Bromo-5-chloro-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can lead to the formation of the corresponding phenylmethane derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of (4-Bromo-5-chloro-2-fluorophenyl)formaldehyde or (4-Bromo-5-chloro-2-fluorophenyl)carboxylic acid.
Reduction: Formation of (4-Bromo-5-chloro-2-fluorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (4-Bromo-5-chloro-2-fluorophenyl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its unique halogenation pattern allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the materials science industry, this compound is used in the development of new polymers and advanced materials. Its unique chemical structure contributes to the properties of these materials, such as thermal stability and resistance to degradation.
作用機序
The mechanism by which (4-Bromo-5-chloro-2-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- (4-Bromo-2-chloro-5-fluorophenyl)methanol
- (5-Bromo-4-chloro-2-fluorophenyl)methanol
- (4-Bromo-5-chloro-3-fluorophenyl)methanol
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)methanol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H5BrClFO |
|---|---|
分子量 |
239.47 g/mol |
IUPAC名 |
(4-bromo-5-chloro-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChIキー |
JHWWXJQJRGMILS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)



